molecular formula C13H12ClNO2 B1299325 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 797027-60-2

1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1299325
CAS No.: 797027-60-2
M. Wt: 249.69 g/mol
InChI Key: LPPOMKDZBVUPHV-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and strong reducing agents for reduction. The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

  • Building Block : 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in research settings focused on synthetic chemistry.

Biology

  • Proteomics and Protein Interactions : The compound is utilized in studying proteomics due to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modify protein functions, thus aiding in understanding protein interactions and pathways .

Industry

  • Thermal Stability and Flame Resistance : In industrial applications, this compound is incorporated into plastics, adhesives, and coatings to enhance their thermal stability and flame resistance. Its inclusion improves material performance under high-temperature conditions .

Case Study 1: Synthesis Optimization

A study documented the successful synthesis of derivatives using this compound as a precursor. The optimization of reaction conditions led to higher yields of desired products, demonstrating its utility in synthetic methodologies .

Case Study 2: Industrial Application

In an industrial setting, the incorporation of this compound into a polymer matrix improved the material's flame resistance significantly. Testing showed that treated materials exhibited lower flammability compared to untreated controls, highlighting its commercial viability .

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. The phenoxy group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrrole ring, phenoxy group, and aldehyde functional group, which confer specific chemical reactivity and biological activity.

Biological Activity

1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure, featuring a pyrrole ring and an aldehyde functional group, suggests diverse interactions with biological targets. This article reviews its biological activity, including antibacterial effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following structural formula:

C12H10ClO2\text{C}_{12}\text{H}_{10}\text{ClO}_{2}

Key Functional Groups:

  • Aldehyde Group : Reactive and can form covalent bonds with nucleophiles.
  • Pyrrole Ring : Known for biological activity, particularly in antimicrobial applications.
  • Phenoxy Group : May enhance lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The aldehyde group can react with nucleophilic sites on proteins, leading to modifications that alter protein function. Additionally, the phenoxy group can facilitate aromatic interactions, enhancing binding affinity to various biological targets .

Antibacterial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing pyrrole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

CompoundTarget BacteriaMIC (μg/mL)
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli12.5

Antifungal Activity

In addition to antibacterial properties, pyrrole derivatives have also demonstrated antifungal activity. Compounds structurally related to this compound were effective against various fungal strains, indicating a broad spectrum of antimicrobial activity .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of several pyrrole derivatives, including those similar to this compound. The results revealed that modifications at the phenyl ring significantly influenced antibacterial potency. The presence of halogen substituents (e.g., chlorine) was correlated with enhanced activity against resistant strains of bacteria such as MRSA .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HT29). The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the pyrrole ring for optimal activity .

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPOMKDZBVUPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202237
Record name 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797027-60-2
Record name 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797027-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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